molecular formula C15H13N3O B6104333 4-[(E)-(1-methylbenzimidazol-2-yl)iminomethyl]phenol

4-[(E)-(1-methylbenzimidazol-2-yl)iminomethyl]phenol

Cat. No.: B6104333
M. Wt: 251.28 g/mol
InChI Key: QQICRFYBLUSOLQ-MHWRWJLKSA-N
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Description

4-[(E)-(1-methylbenzimidazol-2-yl)iminomethyl]phenol is a chemical compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features a benzimidazole moiety linked to a phenol group through an imine (C=N) bond. The presence of both benzimidazole and phenol groups in its structure makes it a compound of interest in various fields of research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(1-methylbenzimidazol-2-yl)iminomethyl]phenol can be achieved through a one-pot condensation reaction. This involves reacting 1-methyl-2-aminobenzimidazole with 4-hydroxybenzaldehyde in the presence of an acid catalyst. The reaction is typically carried out in a solvent such as ethanol or methanol under reflux conditions for several hours. The product is then purified by recrystallization from an appropriate solvent.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(1-methylbenzimidazol-2-yl)iminomethyl]phenol undergoes several types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imine bond can be reduced to form the corresponding amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring, particularly at the ortho and para positions relative to the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as chromic acid or potassium permanganate can be used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Electrophilic aromatic substitution reactions can be facilitated using reagents like nitric acid for nitration or sulfuric acid for sulfonation.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenol derivatives depending on the electrophile used.

Scientific Research Applications

4-[(E)-(1-methylbenzimidazol-2-yl)iminomethyl]phenol has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and luminescent properties.

    Biology: Investigated for its antimicrobial and anticancer activities due to the presence of the benzimidazole moiety, which is known for its biological activity.

    Industry: Utilized in the synthesis of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 4-[(E)-(1-methylbenzimidazol-2-yl)iminomethyl]phenol is largely dependent on its interaction with biological targets. The benzimidazole moiety can interact with nucleic acids and proteins, disrupting their function. This interaction can inhibit the growth of cancer cells or microorganisms. The phenol group can also participate in redox reactions, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-(1-methylbenzimidazol-2-yl)iminomethyl]phenol
  • 4-[(E)-(1-ethylbenzimidazol-2-yl)iminomethyl]phenol
  • 6-[(5-bromopyridin-2-yl)iminomethyl]phenol

Uniqueness

4-[(E)-(1-methylbenzimidazol-2-yl)iminomethyl]phenol is unique due to the specific positioning of the benzimidazole and phenol groups, which can influence its reactivity and biological activity. The presence of the methyl group on the benzimidazole ring can also affect its electronic properties and interactions with biological targets, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-[(E)-(1-methylbenzimidazol-2-yl)iminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c1-18-14-5-3-2-4-13(14)17-15(18)16-10-11-6-8-12(19)9-7-11/h2-10,19H,1H3/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQICRFYBLUSOLQ-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1N=CC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2N=C1/N=C/C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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